4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-{[(4-fluorophenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
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Overview
Description
This complex compound has a fascinating structure, combining multiple aromatic rings and heterocyclic motifs. Let’s break it down:
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Core Structure: : The central core is a tetrahydrotriazacyclopenta[cd]azulene , which consists of a pentacyclic system with a nitrogen atom bridging two adjacent rings. This unique arrangement contributes to its intriguing properties.
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Substituents: : The compound bears several substituents:
4-Chlorophenyl: Attached to one position.
2,5-Dimethylphenyl: Linked to another position.
4-Fluorophenylamino: This group is further connected to the central core.
Carbothioamide: The sulfur-containing functional group at the end.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but I’ll highlight a common one:
Cyclization Reaction: Start with a suitable precursor containing the necessary aromatic rings and functional groups.
Intramolecular Cyclization: Under specific conditions (often using Lewis acids or bases), the cyclization occurs, forming the tetrahydrotriazacyclopenta[cd]azulene core.
Substitution Reactions: Introduce the chloro, dimethyl, and fluorophenylamino substituents using appropriate reagents.
Industrial Production: While not widely produced industrially, research labs often synthesize it for scientific investigations.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, potentially affecting its biological activity.
Reduction: Reduction processes may alter its properties.
Substitution: The chloro and fluorophenylamino groups are susceptible to substitution reactions.
Major Products: These reactions yield various derivatives, each with distinct properties.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets.
Biological Studies: Investigating its effects on cell signaling pathways and protein interactions.
Materials Science: Its aromatic and heterocyclic nature makes it interesting for material design.
Mechanism of Action
Molecular Targets: It likely interacts with specific proteins or enzymes involved in cell growth or signaling.
Pathways: Further studies are needed to elucidate the precise pathways affected.
Comparison with Similar Compounds
Uniqueness: Its intricate structure sets it apart from other compounds.
Similar Compounds: While no direct analogs exist, related heterocyclic compounds with similar features include :
Properties
Molecular Formula |
C31H29ClFN5S |
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Molecular Weight |
558.1 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-2-[(4-fluoroanilino)methyl]-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H29ClFN5S/c1-19-6-7-20(2)26(17-19)35-30(39)29-28(21-8-10-22(32)11-9-21)25-5-3-4-16-37-27(36-38(29)31(25)37)18-34-24-14-12-23(33)13-15-24/h6-15,17,34H,3-5,16,18H2,1-2H3,(H,35,39) |
InChI Key |
HOFYLMNSWSTNIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)C2=C(C3=C4N2N=C(N4CCCC3)CNC5=CC=C(C=C5)F)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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